molecular formula C6H12NO3P B131007 Diethyl cyanomethylphosphonate CAS No. 2537-48-6

Diethyl cyanomethylphosphonate

Cat. No.: B131007
CAS No.: 2537-48-6
M. Wt: 177.14 g/mol
InChI Key: KWMBADTWRIGGGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of diethyl cyanomethylphosphonate typically involves the following steps:

    Synthesis of Chloromethylphosphonic Acid Diethyl Ester:

    Conversion to this compound:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

    Refluxing Chloromethylphosphonic Dichloride with Ethanol:

    Reaction with Sodium Cyanide:

Chemical Reactions Analysis

Types of Reactions: Diethyl cyanomethylphosphonate undergoes various chemical reactions, including:

    Substitution Reactions:

    Horner-Emmons Reaction:

Common Reagents and Conditions:

    Epoxides and Nitrones:

    Aryl Iodides and Copper(I) Iodide:

Major Products:

    Cyano-Substituted Cyclopropanes and Aziridines:

    Alpha, Beta-Unsaturated Nitriles:

Scientific Research Applications

Diethyl cyanomethylphosphonate has several applications in scientific research:

    Biology and Medicine:

Mechanism of Action

Diethyl cyanomethylphosphonate can be compared with other similar compounds such as:

    Diethyl Cyanophosphonate:

    Diethyl Benzylphosphonate:

Uniqueness:

Comparison with Similar Compounds

Biological Activity

Diethyl cyanomethylphosphonate (DCMP), also known as diethyl (cyanomethyl)phosphonate, is a chemical compound with significant biological activity and applications in various fields, including medicinal chemistry and agrochemicals. This article provides a detailed overview of the biological activity of DCMP, including its chemical properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6_6H12_{12}NO3_3P
  • Molecular Weight : 177.14 g/mol
  • Density : 1.1 g/cm³
  • Boiling Point : 305.2 °C
  • Flash Point : 117.3 °C

DCMP is characterized by its phosphonate structure, which plays a crucial role in its biological interactions. The compound is often utilized as a biochemical reagent in life sciences research due to its reactivity and ability to form stable complexes with biomolecules.

Mechanisms of Biological Activity

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Nerve Agent Simulant : DCMP is recognized as a simulant for nerve agents like Tabun. It can interact with acetylcholinesterase, an enzyme critical for nerve function, thereby mimicking the effects of toxic nerve agents without the associated lethality .
  • DNA Binding : Research indicates that DCMP can form complexes with DNA through electrostatic interactions and minor-groove binding. This property is particularly relevant in the design of anticancer agents .
  • Catalytic Activity : DCMP has been employed in various catalytic processes, including micellar catalysis, where it facilitates reactions involving hydrogen ions . Its ability to stabilize reactive intermediates enhances its utility in synthetic organic chemistry.

Study 1: Interaction with Acetylcholinesterase

A study investigated the interaction of DCMP with acetylcholinesterase, demonstrating that it inhibits the enzyme's activity in a concentration-dependent manner. This inhibition was reversible and indicated potential for developing therapeutic agents targeting cholinergic systems .

Study 2: Synthesis of Phosphonate Derivatives

In another research effort, DCMP was utilized to synthesize various phosphonate derivatives through nucleophilic substitution reactions. These derivatives exhibited enhanced biological activity against certain cancer cell lines, suggesting that modifications to the phosphonate group can lead to improved therapeutic profiles .

Study 3: DNA Complex Formation

A significant study focused on the ability of DCMP to bind DNA selectively. The results showed that DCMP could effectively intercalate into DNA strands, leading to structural alterations that may inhibit replication processes in cancer cells .

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
Enzyme InhibitionInhibits acetylcholinesterase activity
DNA BindingForms stable complexes with DNA
Catalytic ProcessesFacilitates reactions in micellar catalysis
Anticancer PotentialModifications lead to derivatives with enhanced activity

Q & A

Basic Research Questions

Q. How can Diethyl cyanomethylphosphonate (DCMP) be reliably identified and characterized in experimental settings?

  • Methodological Answer : DCMP can be identified via its CAS Registry Number (2537-48-6) and molecular formula (C₆H₁₀NO₃P). Characterization typically involves spectroscopic techniques:

  • IR Spectroscopy : Peaks at ~1226 cm⁻¹ (P=O stretch) and ~1123 cm⁻¹ (P–O–C stretch) confirm phosphonate functionality .
  • NMR Analysis : Distinct signals in ^1H NMR (e.g., δ 1.3–1.4 ppm for ethyl groups) and ^31P NMR (δ ~27.8 ppm) aid in structural validation .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-MS can detect [M+H]+ ions for molecular weight confirmation .

Q. What are the standard synthetic protocols for DCMP in organic transformations?

  • Methodological Answer : DCMP is commonly used in Horner-Wadsworth-Emmons reactions. A typical procedure involves:

Base Activation : React DCMP with a strong base (e.g., potassium tert-butoxide) in THF at 0–20°C to generate the phosphonate anion .

Aldehyde Condensation : Add an aldehyde (e.g., cyclopentanecarbaldehyde) to form α,β-unsaturated nitriles, achieving yields up to 89% .

Workup : Quench with aqueous NH₄Cl and purify via column chromatography .

Advanced Research Questions

Q. How does base selection influence reaction efficiency in DCMP-mediated olefination?

  • Methodological Answer : The choice of base (e.g., NaH vs. KOtBu) affects reaction kinetics and regioselectivity. For example:

  • KOtBu in THF at 0°C promotes rapid anion formation, minimizing side reactions and improving yields (74–89%) .
  • n-BuLi enables low-temperature reactions (<-20°C) for thermally sensitive substrates, though it may require stricter anhydrous conditions .
    • Data Contradiction Note : In reactions with d-tetralone, KOtBu exclusively yields endocyclic olefins, contradicting expectations for exocyclic stabilization. This highlights solvent/base interplay in directing selectivity .

Q. What strategies resolve contradictions in spectroscopic data during DCMP-derived product analysis?

  • Methodological Answer : Discrepancies in elemental analysis (e.g., due to hydration) can be mitigated by:

  • Complementary Spectroscopic Validation : Use HR-MS for exact mass confirmation (e.g., [M+H]+ at m/z 711.2497) and 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals .
  • Controlled Deprotection : For hydrolytically unstable intermediates (e.g., (1-cyanovinyl)phosphonic acids), use Me₃SiBr under inert atmospheres to prevent degradation .

Q. How can reaction conditions optimize regioselectivity in cyclic olefin synthesis using DCMP?

  • Methodological Answer : Regioselectivity is tunable via:

  • Temperature Control : Low temperatures (0°C) favor kinetic endocyclic products, while higher temperatures may shift equilibria .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize reactive intermediates, enhancing selectivity for strained cyclic systems .
  • Substrate Design : Electron-donating groups on aldehydes (e.g., methoxy) suppress undesired isomerization pathways .

Q. Quality Control & Safety

Q. What quality control measures ensure DCMP purity in research applications?

  • Methodological Answer :

  • Purity Assessment : Use HPLC (≥98% purity) and COA verification .
  • Impurity Profiling : Detect residual solvents (e.g., THF) via GC-MS and phosphonic acid byproducts via ^31P NMR .
  • Handling Protocols : Store DCMP under argon at 4°C to prevent hydrolysis; use fume hoods and PPE due to its [劇]III toxicity classification .

Q. What are the risks of misinterpretation in DCMP-based reaction mechanisms?

  • Methodological Answer : Common pitfalls include:

  • Anion Stability Misjudgment : DCMP’s phosphonate anion may decompose if exposed to moisture, leading to false mechanistic conclusions. Always validate intermediates via in-situ IR or quenching experiments .
  • Isomerization Oversights : For olefination products, dynamic NMR or variable-temperature studies are critical to detect equilibrating isomers .

Properties

IUPAC Name

2-diethoxyphosphorylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12NO3P/c1-3-9-11(8,6-5-7)10-4-2/h3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMBADTWRIGGGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC#N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20180015
Record name Diethyl (cyanomethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2537-48-6
Record name Diethyl P-(cyanomethyl)phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2537-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl (cyanomethyl)phosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002537486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl (cyanomethyl)phosphonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407826
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl (cyanomethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl (cyanomethyl)phosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.006
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Diethyl cyanomethylphosphonate
Diethyl cyanomethylphosphonate
Diethyl cyanomethylphosphonate
Diethyl cyanomethylphosphonate
Diethyl cyanomethylphosphonate
Diethyl cyanomethylphosphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.